

Application Notes and Protocols for Radiprodil in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *Radiprodil*

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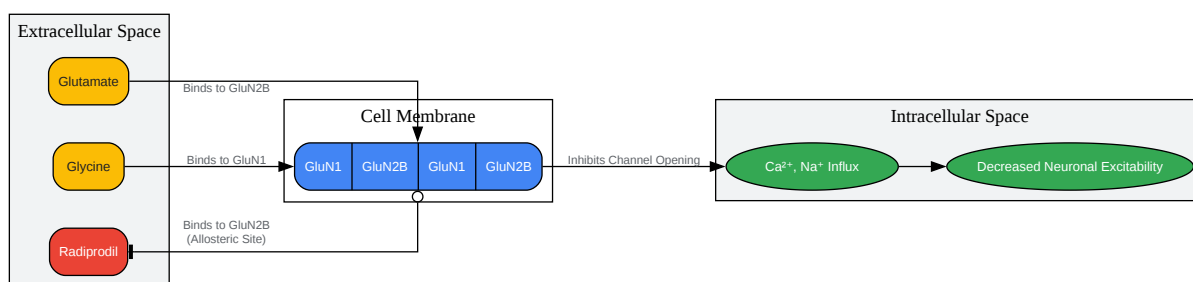
Introduction

Radiprodil is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.^{[1][2][3][4][5]} NMDA receptors are ionotropic glutamate receptors crucial for excitatory synaptic transmission, synaptic plasticity, and neuronal development. The receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2B subunit confers specific biophysical and pharmacological properties to the NMDA receptor, and its dysfunction has been implicated in various neurological and psychiatric disorders, including epilepsy and neuropathic pain.

Radiprodil binds to a site on the GluN2B subunit distinct from the glutamate or glycine binding sites, thereby reducing the channel's activity without directly competing with the endogenous agonists. This allosteric modulation offers a nuanced approach to dampening NMDA receptor overactivation, a pathological hallmark of several neurological conditions. Patch-clamp electrophysiology is an indispensable technique for characterizing the effects of compounds like **Radiprodil** on NMDA receptor function with high precision. This document provides detailed application notes and protocols for utilizing **Radiprodil** in patch-clamp studies.

Mechanism of Action of Radiprodil

Radiprodil acts as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit. By binding to the amino-terminal domain of the GluN2B subunit, **Radiprodil** stabilizes a closed or non-conducting state of the ion channel, thereby reducing the influx of Ca^{2+} and Na^{+} ions in response to glutamate and glycine binding. This inhibitory effect is state-dependent and does not affect the binding of the endogenous agonists.



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Caption: Signaling pathway of **Radiprodil**'s action on GluN2B-containing NMDA receptors.

Quantitative Data: Radiprodil Inhibition of NMDA Receptors

The following table summarizes the inhibitory potency of **Radiprodil** on wild-type and mutant GluN2B-containing NMDA receptors, as determined by electrophysiological studies. The data is primarily derived from two-electrode voltage clamp (TEVC) experiments on *Xenopus* oocytes expressing human NMDA receptor subunits.

Receptor Subunit Composition	Mutation	Electrophysiology Method	IC ₅₀ (nM)	Reference
GluN1/GluN2B	Wild-Type	TEVC	48 ± 5	Mullier et al., 2017
GluN1/GluN2B	R540H	TEVC	45 ± 7	Mullier et al., 2017
GluN1/GluN2B	N615I	TEVC	55 ± 6	Mullier et al., 2017
GluN1/GluN2B	V618G	TEVC	42 ± 5	Mullier et al., 2017

Experimental Protocols

Whole-Cell Patch-Clamp Recordings in HEK293 Cells

This protocol describes the characterization of **Radiprodil**'s effect on NMDA receptors containing the GluN2B subunit, heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Transfection:

- Cell Line: HEK293 cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Transfection: Co-transfect cells with plasmids encoding human GluN1 and GluN2B subunits, along with a fluorescent marker (e.g., GFP) to identify transfected cells. A common ratio for transfection is 1:1:0.5 (GluN1:GluN2B:GFP). Use a suitable transfection reagent according to the manufacturer's protocol.
- Incubation: Perform recordings 24-48 hours post-transfection.

2. Solutions:

- Intracellular (Pipette) Solution (in mM):
 - 140 CsCl
 - 10 HEPES
 - 10 EGTA
 - 4 Mg-ATP
 - 0.3 Na-GTP
 - Adjust pH to 7.2 with CsOH.
 - Adjust osmolarity to ~290 mOsm with sucrose.
- Extracellular (Bath) Solution (in mM):
 - 140 NaCl
 - 2.8 KCl
 - 1 CaCl₂
 - 10 HEPES
 - 10 Glucose
 - 0.01 Glycine (to potentiate NMDA receptor activation)
 - Adjust pH to 7.4 with NaOH.
 - Adjust osmolarity to ~305 mOsm with sucrose.
 - Note: This is a Mg²⁺-free solution to prevent voltage-dependent block of the NMDA receptor channel.
- Agonist and Modulator Solutions:

- Prepare a stock solution of L-glutamate (e.g., 100 mM in water).
- Prepare a stock solution of **Radiprodil** (e.g., 10 mM in DMSO).
- Dilute glutamate and **Radiprodil** in the extracellular solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

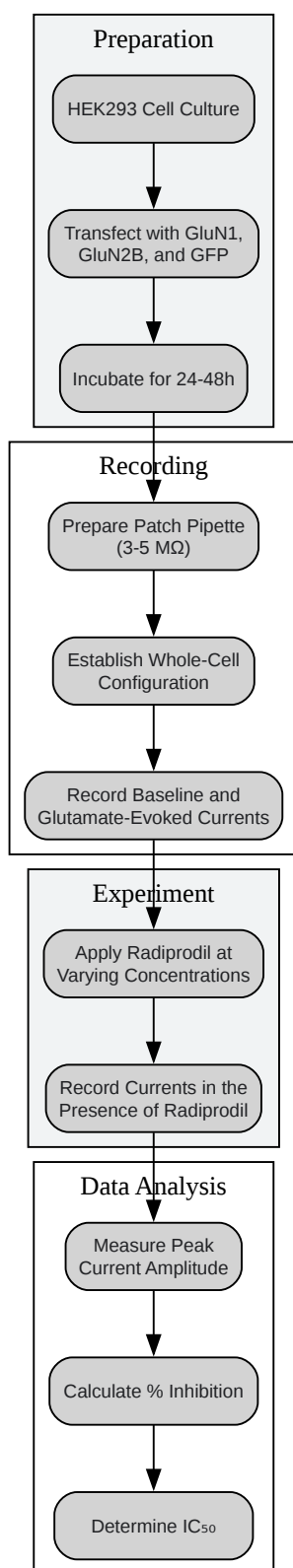
3. Electrophysiological Recordings:

- Apparatus: Standard patch-clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software.
- Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Procedure:
 - Transfer a coverslip with transfected HEK293 cells to the recording chamber and perfuse with the extracellular solution.
 - Identify a transfected cell using fluorescence microscopy.
 - Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ).
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -60 mV or -70 mV.
 - Record baseline currents.
 - Apply L-glutamate (e.g., 100 μM) to elicit an inward NMDA receptor-mediated current.
 - Wash out the glutamate and allow the current to return to baseline.
 - Co-apply **Radiprodil** at various concentrations with L-glutamate to determine its inhibitory effect.

- To construct a concentration-response curve, apply increasing concentrations of **Radiprodil**.

4. Data Analysis:

- Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of **Radiprodil**.
- Calculate the percentage of inhibition for each concentration of **Radiprodil**.
- Fit the concentration-response data to the Hill equation to determine the IC_{50} value.
- Analyze the effects of **Radiprodil** on the kinetics of the NMDA receptor current, such as activation, deactivation, and desensitization rates, if the experimental design allows.



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Caption: Experimental workflow for patch-clamp analysis of **Radiprodil**.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for researchers interested in studying the effects of **Radiprodil** on GluN2B-containing NMDA receptors using patch-clamp electrophysiology. The detailed methodology for whole-cell recordings in HEK293 cells, along with the summarized quantitative data, offers a solid foundation for investigating the mechanism of action of this and other allosteric modulators. These studies are crucial for advancing our understanding of NMDA receptor pharmacology and for the development of novel therapeutics for a range of neurological disorders.

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